molecular formula C23H28N2OS2 B12032922 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 578737-17-4

2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12032922
CAS No.: 578737-17-4
M. Wt: 412.6 g/mol
InChI Key: OMJJOLKATFDZEK-UHFFFAOYSA-N
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Description

2-[(4-tert-Butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic tetrahydrobenzothienopyrimidine derivative. Its core structure consists of a pyrimidine ring fused with a tetrahydrobenzothiophene moiety, substituted at position 2 with a sulfanyl-linked 4-tert-butylbenzyl group and at position 3 with an ethyl group. This scaffold is synthesized via the Gewald reaction, starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1), followed by cyclization with formamide to yield the pyrimidinone intermediate (2). Subsequent chlorination and nucleophilic substitution with 4-tert-butylbenzyl mercaptan afford the final compound .

Properties

CAS No.

578737-17-4

Molecular Formula

C23H28N2OS2

Molecular Weight

412.6 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H28N2OS2/c1-5-25-21(26)19-17-8-6-7-9-18(17)28-20(19)24-22(25)27-14-15-10-12-16(13-11-15)23(2,3)4/h10-13H,5-9,14H2,1-4H3

InChI Key

OMJJOLKATFDZEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(C)(C)C)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Preparation of 4-tert-Butylbenzyl Bromide

Methyl-tert-butylbenzene undergoes bromination using HBr and chlorite under UV light (4–6 hours), yielding 4-tert-butylbenzyl bromide with 89% yield and 97.8% purity. A competing method employs tert-butylbenzene , formaldehyde , and HCl in formic acid at 70–75°C for 10–20 hours, producing 4-tert-butylbenzyl chloride (50–60% conversion, >70% yield).

Table 2: Halogenation Methods for 4-tert-Butylbenzyl Derivatives

SubstrateReagentConditionsProductYield (%)
Methyl-tert-butylbenzeneHBr, chloriteUV light, 4–6 h4-tert-butylbenzyl bromide89
tert-ButylbenzeneHCl, formaldehyde70–75°C, 10–20 h4-tert-butylbenzyl chloride70

Thiolation Reaction

The halogenated intermediate is reacted with thiourea in EtOH/H₂O under reflux (12 hours), followed by alkaline hydrolysis (NaOH, 50°C) to generate 4-tert-butylbenzylthiol . Alternatively, NaSH in DMF at 100°C for 8 hours directly substitutes bromide with sulfanyl groups.

Final Coupling: Sulfanylation of the Pyrimidinone Core

The sulfanyl group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. Combining the 3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with 4-tert-butylbenzylthiol in DMF containing K₂CO₃ at 120°C for 24 hours affords the target compound in 65–70% yield. Microwave-assisted synthesis (150°C, 30 minutes) enhances reaction efficiency (85% yield) while reducing byproducts.

Critical Parameters:

  • Base selection: K₂CO₃ outperforms NaH or Et₃N due to superior solubility in polar aprotic solvents.

  • Solvent effects: DMF > DMSO > NMP in facilitating SNAr reactivity.

  • Temperature: Reactions below 100°C result in incomplete conversion.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization from MeOH/H₂O . Purity is confirmed by HPLC (>98%), while ¹H/¹³C NMR and HRMS validate structural integrity.

Challenges and Optimization Strategies

  • Regioselectivity: Competing substitution at C2 vs. C4 is mitigated by electron-withdrawing groups on the pyrimidinone ring.

  • Byproduct formation: Over-alkylation is minimized using stoichiometric control (1:1 molar ratio of thiol to pyrimidinone).

  • Scale-up limitations: Microwave methods face scalability issues; traditional heating remains preferred for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the benzothiophene core.

    Substitution: Various substituents can be introduced at different positions of the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Structure

The molecular formula for 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is C23H28N2OS2C_{23}H_{28}N_{2}O_{S_{2}}. The structure consists of a benzothieno-pyrimidine core with a sulfanyl group attached to a tert-butylbenzyl moiety.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry. Research indicates that derivatives of benzothieno-pyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The sulfanyl group may enhance the antibacterial activity of the compound, making it a candidate for developing new antimicrobial agents.

Case Study: Anticancer Activity

In a study conducted on related benzothieno-pyrimidine derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the inhibition of specific kinases involved in cell growth signaling pathways.

Material Science

The unique structural features of 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one also lend it potential applications in material science:

  • Organic Electronics : Compounds with similar structures have been explored for use in organic light-emitting diodes (OLEDs) due to their electronic properties.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers with tailored properties for applications in coatings and adhesives.

Data Table: Comparative Analysis of Related Compounds

Compound NameApplication AreaKey Findings
2-Amino-4-(4-tert-butylphenyl)thiazoleAnticancerInhibits tumor growth in vivo
5-Methylbenzothieno[2,3-d]pyrimidin-4-oneOrganic ElectronicsHigh electron mobility
3-Ethylbenzothieno[2,3-d]pyrimidin-4-onePolymer ChemistryEnhanced thermal stability

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (Position 2) R Group (Position 3) Melting Point (°C) Biological Activity References
2-[(4-tert-Butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-tert-Butylbenzylsulfanyl Ethyl Not reported Potential enzyme inhibition (hypothesized based on structural analogs)
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 500143-77-1) 4-Bromobenzylsulfanyl Ethyl Not reported Antimicrobial activity (inferred from similar brominated derivatives)
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenoxy Isopropyl Not reported Crystallographically characterized; potential anticancer activity
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-(Trifluoromethyl)benzylsulfanyl 4-Methoxyphenyl Not reported Hypothesized enhanced lipophilicity and CNS penetration
4-Benzyl-1-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Triazolopyrimidine fusion Benzyl Not reported Antimicrobial activity against Gram-positive bacteria

Antimicrobial Activity

  • 2-[(4-Bromobenzyl)sulfanyl]-3-ethyl derivatives : Demonstrated moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .
  • 4-Methylthienopyrimidines: Exhibited broad-spectrum antimicrobial activity, with IC₅₀ values ranging from 2–10 µM against fungal strains .
  • Hydrazino derivatives (e.g., compound 5): Showed significant antifungal activity against Candida albicans (MIC: 4 µg/mL) .

Anticancer and Enzyme Inhibition

  • Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: Inhibited histone deacetylase (HDAC) with IC₅₀ values of 0.5–5 µM, demonstrating antiproliferative effects against HepG2 and MCF-7 cell lines .
  • 3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl} derivatives: Exhibited anti-tyrosinase activity (IC₅₀: 12 µM), relevant for melanoma treatment .

Physicochemical and Spectral Data

Table 2: Spectral and Analytical Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spec (m/z)
2-[(4-tert-Butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2920 (C-H), 1650 (C=O) 1.35 (t, 3H, CH₂CH₃), 1.45 (s, 9H, tert-butyl), 4.25 (s, 2H, SCH₂) 168.5 (C=O), 45.2 (SCH₂) 454 [M⁺]
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2915 (C-H), 1645 (C=O) 1.33 (t, 3H, CH₂CH₃), 4.22 (s, 2H, SCH₂), 7.35–7.50 (m, 4H, Ar-H) 168.3 (C=O), 120.5 (C-Br) 490 [M⁺]
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2830 (OCH₃), 1655 (C=O) 3.80 (s, 3H, OCH₃), 4.30 (s, 2H, SCH₂), 7.60–7.85 (m, 4H, Ar-H) 168.8 (C=O), 55.1 (OCH₃) 528 [M⁺]

Key Structural-Activity Relationships (SAR)

Sulfanyl Substituents :

  • Bulky groups (e.g., 4-tert-butylbenzyl) enhance lipophilicity and membrane permeability, critical for CNS-targeted drugs .
  • Electron-withdrawing groups (e.g., bromo, trifluoromethyl) improve antimicrobial potency by disrupting bacterial cell walls .

Position 3 Modifications :

  • Ethyl or isopropyl groups at position 3 balance steric effects and metabolic stability .
  • Aromatic substituents (e.g., 4-methoxyphenyl) enhance π-π stacking interactions with enzyme active sites .

Ring Fusion and Heterocycles :

  • Triazolo- or thiadiazolo-fused derivatives exhibit improved solubility and antimicrobial efficacy .

Biological Activity

The compound 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a derivative of benzothieno-pyrimidinone that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities, supported by relevant research findings and data.

1. Antibacterial Activity

Research indicates that derivatives of benzothieno-pyrimidinones exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 50 μg/mL against tested organisms .

2. Antifungal Activity

The compound has also been evaluated for its antifungal activity. In vitro tests have indicated effectiveness against common fungal pathogens. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance antifungal potency .

3. Antiviral Activity

Preliminary investigations into the antiviral properties of related compounds have shown promising results. The activity appears to depend on the nature of substituents on the benzothieno core. Compounds with specific groups have demonstrated efficacy against viral strains in cell culture assays .

4. Anticancer Activity

Several studies have focused on the anticancer potential of benzothieno-pyrimidinone derivatives. For example, compounds similar to our target compound have been tested against various cancer cell lines, including breast and liver cancer. The results indicated moderate to high inhibitory effects on cell proliferation, with some derivatives showing IC50 values in the nanomolar range .

Case Study 1: Synthesis and Evaluation of Related Compounds

A study conducted by Firooznia et al. synthesized a series of benzothieno-pyrimidinone derivatives and evaluated their biological activities. Among the synthesized compounds, those with a similar sulfanyl group exhibited notable antibacterial and anticancer activities in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Activity Relationship Analysis

Another study investigated the SAR of thioether-substituted benzothieno-pyrimidinones. It was found that specific substitutions at the 4-position significantly increased both antibacterial and antifungal activities. This suggests that the tert-butyl group may play a critical role in enhancing lipophilicity and cellular uptake, contributing to improved biological activity .

Data Tables

Activity Type Tested Compounds MIC/IC50 Values Reference
AntibacterialVarious Derivatives50 μg/mL
AntifungalSelected CompoundsVariable
AntiviralBenzothieno DerivativesNanomolar Range
AnticancerSimilar CompoundsIC50 = 0.004 μM

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-tetrahydrobenzothienopyrimidinone, and how can yield/purity be maximized?

The compound is synthesized via multi-step reactions involving:

  • Core scaffold formation : Cyclocondensation of substituted thiophenes with pyrimidine precursors under reflux conditions (e.g., using DMF as solvent at 120°C) .
  • Sulfanyl group introduction : Nucleophilic substitution at position 2 using 4-tert-butylbenzylthiol in the presence of a base (e.g., K₂CO₃) .
  • Ethyl group incorporation : Alkylation at position 3 using ethyl halides under phase-transfer catalysis . Yield optimization (>75%) requires strict control of reaction time (8–12 hrs), inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should be prioritized?

  • ¹H/¹³C NMR : Confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂-N) and tert-butylbenzyl moiety (δ ~1.3 ppm for C(CH₃)₃, aromatic protons at δ ~7.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 469.18 (calculated for C₂₄H₃₃N₂OS₂) .
  • X-ray crystallography : Validates planarity of the tetrahydrobenzothienopyrimidinone core and spatial orientation of substituents .

Q. What in vitro assays are recommended for preliminary biological screening, and which substituents correlate with activity?

  • Antimicrobial screening : Use agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzyl position show enhanced activity (MIC ≤5 µg/mL) .
  • Anti-inflammatory testing : Inhibit COX-2 via ELISA, with IC₅₀ values <10 µM observed for analogs bearing bulky substituents (e.g., tert-butyl) .

Advanced Research Questions

Q. How do substituent variations at positions 2 and 3 influence the compound’s pharmacokinetic properties and target selectivity?

  • Position 2 (sulfanyl group) : Bulky substituents (e.g., tert-butylbenzyl) enhance lipophilicity (logP >4.5), improving membrane permeability but reducing aqueous solubility. Electron-deficient aryl groups increase metabolic stability (t₁/₂ >6 hrs in microsomal assays) .
  • Position 3 (ethyl group) : Smaller alkyl chains (e.g., ethyl vs. propyl) minimize steric hindrance, optimizing binding to hydrophobic enzyme pockets (e.g., COX-2 active site) .
  • SAR studies : Use 3D-QSAR models to map steric/electrostatic fields; substituent modifications at position 2 account for >60% variance in antimicrobial potency .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound class?

  • Bioavailability issues : Poor solubility (e.g., <10 µg/mL in PBS) limits in vivo efficacy. Address via prodrug synthesis (e.g., esterification of free -OH groups) or nanoformulation .
  • Metabolic instability : Use LC-MS/MS to identify major metabolites (e.g., sulfoxide derivatives). Introduce fluorine atoms at metabolically labile positions to block oxidation .
  • Species-specific differences : Cross-validate results using humanized cell lines (e.g., THP-1 macrophages for anti-inflammatory assays) .

Q. Which computational methods best predict binding modes to therapeutic targets like COX-2 or bacterial DNA gyrase?

  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions; tert-butylbenzyl forms π-alkyl bonds with COX-2’s Val523 (binding energy ≤−8.5 kcal/mol) .
  • Molecular dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100 ns simulations; RMSD <2 Å indicates stable binding .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity; replacing tert-butyl with -CF₃ improves ΔG by 1.2 kcal/mol .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Assay standardization : Normalize data using reference inhibitors (e.g., indomethacin for COX-2) and control for cell passage number .
  • Solvent effects : DMSO concentrations >1% artificially inflate IC₅₀; use ≤0.5% in all assays .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) across replicates .

Q. What advanced techniques validate the compound’s mechanism of action beyond standard assays?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., kₒₙ = 1.5×10⁵ M⁻¹s⁻¹ for COX-2) .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. COX-2⁻/− cell lines .
  • Transcriptomic profiling (RNA-seq) : Identify downstream pathways modulated by the compound (e.g., NF-κB suppression in inflammation models) .

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